molecular formula C11H13BrN4O2 B2593882 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2379977-30-5

3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2593882
CAS No.: 2379977-30-5
M. Wt: 313.155
InChI Key: HDIZVRJFKASIMA-UHFFFAOYSA-N
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Description

3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a pyrrolidine ring, a bromopyrimidine moiety, and an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring and bromopyrimidine moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The oxazolidinone structure may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of a pyrrolidine ring, a bromopyrimidine moiety, and an oxazolidinone structure. This combination imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .

Properties

IUPAC Name

3-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c12-8-5-13-10(14-6-8)15-2-1-9(7-15)16-3-4-18-11(16)17/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIZVRJFKASIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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